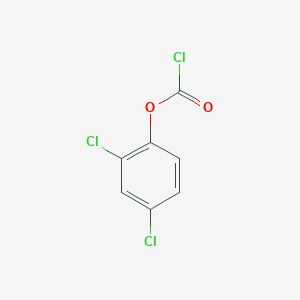

2,4-Dichlorophenyl chloroformate

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, where the construction of complex molecular architectures is paramount, aryl chloroformates play a crucial role. Their reactivity, which is comparable to that of acyl chlorides, allows for a variety of chemical transformations. wikipedia.org These reagents are instrumental in introducing carbonyl groups into molecules, a fundamental process in the synthesis of a wide array of organic compounds. The stability of aryl chloroformates is generally greater than that of their alkyl counterparts, which makes them more amenable to handling and storage. nih.gov

Significance of Chloroformate Reagents in Modern Chemical Transformations

Chloroformate reagents, in general, are indispensable tools in modern chemical transformations. wikipedia.org Their primary utility lies in their ability to act as effective activating agents. For instance, they react with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides. wikipedia.org These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Furthermore, chloroformates are widely employed as protecting groups for sensitive functional groups, such as amines and alcohols, during multi-step syntheses. wikipedia.org The selection of a particular chloroformate allows for the introduction of a protecting group that can be selectively removed under specific conditions, a critical aspect of synthetic strategy. Prominent examples include the use of benzyl (B1604629) chloroformate for the Cbz protecting group and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protecting group. wikipedia.org In the field of analytical chemistry, particularly chromatography, chloroformates are used as derivatizing agents to convert polar analytes into more volatile and less polar derivatives, facilitating their analysis by gas chromatography/mass spectrometry. wikipedia.org

Scope and Research Focus on 2,4-Dichlorophenyl Chloroformate

This article focuses specifically on the chemical compound This compound . This particular aryl chloroformate is of interest due to the presence of two chlorine atoms on the phenyl ring, which influences its reactivity and potential applications. The research into this compound is driven by the need for novel reagents with specific electronic and steric properties that can be exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The primary precursor for the synthesis of this compound is 2,4-dichlorophenol (B122985), an important industrial intermediate. google.com The synthesis of 2,4-dichlorophenol itself can be achieved through the direct chlorination of phenol (B47542). google.com

The reactivity of this compound is a key area of investigation. For example, its reaction with dimethylformamide has been studied, leading to the facile in situ synthesis of α-chlorocresols. acs.org Such reactions highlight the potential of this reagent to participate in unique and synthetically useful transformations.

The following sections will delve into the detailed research findings concerning the properties and synthetic applications of this compound.

Properties of this compound

| Property | Value |

| Molecular Formula | C7H3Cl3O2 |

| Molecular Weight | 225.46 g/mol bldpharm.com |

| CAS Number | 42571-78-8 bldpharm.com |

| Boiling Point | 221 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Density | 1.37 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.526 (lit.) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIXKUKVNFKCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aryl Chloroformates

Traditional Phosgenation and Its Advancements

The reaction of phenols with phosgene (B1210022) has long been the cornerstone of aryl chloroformate synthesis. google.com This method, while effective, has undergone significant advancements to improve safety and efficiency.

Conventional Routes via Phosgene and Phenols

The traditional synthesis of aryl chloroformates involves the direct reaction of a phenol (B47542) with phosgene. chemicalbook.comnih.gov This process is typically conducted at low temperatures and may require the use of a substance to bind the liberated hydrogen chloride. google.comgoogle.com For instance, the synthesis of phenyl chloroformate can be achieved by dissolving phenol in a solvent like chloroform (B151607) and introducing phosgene. chemicalbook.com The reaction is often facilitated by the addition of a base, such as N,N-dimethylaniline, to neutralize the evolved hydrogen chloride. chemicalbook.com The yield for this type of reaction can be quite high, often around 90%. chemicalbook.com

Aryl chloroformates can also be synthesized from less reactive phenols at elevated temperatures, or by first converting the phenols into alkali metal phenoxides before reacting them with phosgene in an organic solvent. google.comjustia.com For example, an anhydrous slurry of sodium phenolate (B1203915) in toluene (B28343) can be added to a solution of phosgene in toluene at a controlled temperature to produce phenyl chloroformate. google.com

The reaction can be carried out batchwise or continuously in various reactor types, including tubular reactors or cascades of stirred vessels. google.com The process is generally performed as a liquid phase reaction at temperatures ranging from 60°C to 180°C. google.com

Innovations in Phosgene-Free and In Situ Chloroformate Generation

Due to the hazardous nature of phosgene gas, significant research has been dedicated to developing safer, phosgene-free synthetic routes and methods for the in-situ generation of chloroformates. google.comjustia.comkobe-u.ac.jp

One prominent alternative is the use of triphosgene (B27547), a solid and therefore safer substitute for phosgene gas. google.comjustia.com This method allows for the direct preparation of alkyl and aryl chloroformates from alcohols and triphosgene under mild and efficient conditions, resulting in excellent yields. google.comjustia.com The process typically involves adding a solution of the alcohol or phenol in an organic solvent to a mixture of triphosgene, a catalyst, and a base at temperatures between 0°C and ambient. google.comjustia.com

Another innovative approach is the photo-on-demand synthesis of chloroformates. This method utilizes chloroform as both a solvent and a reagent, eliminating the need for phosgene or triphosgene. kobe-u.ac.jporganic-chemistry.org By irradiating a chloroform solution containing a primary alkyl alcohol with UV light under oxygen bubbling, chloroformates can be generated in situ with high yields. organic-chemistry.orgresearchgate.net This technique offers a safer, simpler, and more cost-effective alternative for both laboratory and industrial applications. organic-chemistry.org The generated chloroformates can then be used in one-pot reactions to produce other compounds like carbonates and carbamates. organic-chemistry.org This photochemical method has been successfully applied to the synthesis of various organic chemicals, including polymers. researchgate.netkobe-u.ac.jp

Continuous flow technology has also been employed to enhance the safety and efficiency of chloroformate synthesis. google.com Continuous flow reactors, which can include preheating, mixing, reaction, and quenching modules, allow for a highly controlled and rapid synthesis, which can significantly improve the yield and purity of the final product. google.com

Synthetic Pathways for Substituted Phenyl Chloroformates

The synthesis of substituted phenyl chloroformates, such as 2,4-Dichlorophenyl chloroformate, follows similar principles to the general synthesis of aryl chloroformates. The starting material is the corresponding substituted phenol, in this case, 2,4-dichlorophenol (B122985).

The production of 2,4-dichlorophenol itself can be achieved through the chlorination of phenol. researchgate.net One method involves the reaction of phenol and chlorine gas under the catalytic action of phosphorus pentachloride. google.com By carefully controlling the reaction temperature, a high-purity 2,4-dichlorophenol can be obtained, which can then be used directly in the subsequent synthesis of this compound without the need for extensive purification. google.com

Once the 2,4-dichlorophenol is obtained, it can be reacted with phosgene or a phosgene substitute to yield this compound. The general methodologies described in the previous sections, including traditional phosgenation and the use of triphosgene, are applicable here.

Yield Optimization and Reaction Condition Studies for Chloroformate Synthesis

Optimizing the yield and purity of the final chloroformate product is a key focus of research in this area. Several factors, including reaction temperature, solvent, catalyst, and the stoichiometry of reactants, play a crucial role.

In traditional phosgenation, the reaction temperature is a critical parameter. For less reactive phenols, higher temperatures are often required. google.comjustia.com The choice of catalyst can also significantly impact the reaction. For example, organic phosphorus compounds can be used to facilitate the reaction between phenols and phosgene. google.com The continuous removal of hydrogen chloride from the reaction zone is another strategy to drive the reaction to completion and improve yield. google.com

In phosgene-free methods using triphosgene, the choice of base and solvent is important. google.comjustia.com Studies have shown that a variety of organic solvents can be used, and the selection often depends on the specific alcohol or phenol being used. google.comjustia.com

For continuous flow synthesis, optimization involves adjusting parameters such as the temperature of the reaction module and the equivalent weight of the base to maximize yield and purity. google.com Even slight variations in these conditions can have a significant impact on the outcome of the reaction. google.com

The purification of the final product, often through distillation or recrystallization, is also a critical step in achieving high purity. google.com

Chemical Reactivity and Mechanistic Studies of Chloroformates

Electrophilic Activation and Reactivity Profile of the Chloroformate Moiety

The chloroformate functional group, characterized by the formula ROC(O)Cl, is a highly reactive moiety due to the presence of both an acid chloride and an ester. Aryl chloroformates, such as 2,4-Dichlorophenyl chloroformate, are generally more thermally stable than their alkyl counterparts. nih.gov The reactivity of the chloroformate group is similar to that of acyl chlorides. wikipedia.org

The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the electron-withdrawing effects of the chlorine atoms on the phenyl ring and the chlorine atom of the chloroformate group itself. This makes it a prime target for nucleophilic attack. The reactivity of chloroformates is such that they readily react with various nucleophiles. wikipedia.org

Studies on aryl chloroformates have shown that they can undergo reactions with silver nitrate (B79036) in acetonitrile, leading to rearrangement products. For instance, 4-substituted phenyl chloroformates yield 4-substituted 2-nitrophenols. acs.org This highlights the unique reactivity profile of the chloroformate moiety, where the aromatic ring can participate in the reaction. The reaction rates of these transformations have been found to be second order at equal molar concentrations of reactants and pseudo-first order with an excess of silver nitrate. acs.org

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a primary reaction pathway for chloroformates. masterorganicchemistry.comlibretexts.orgkhanacademy.org This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substituted product. libretexts.orgyoutube.com

While direct esterification using this compound is not the most common application, the underlying principles of acyl substitution are relevant. In related systems, the activation of alcohols with reagents like triphosgene (B27547) in the presence of pyridine (B92270) leads to the formation of a chloroformate. nih.gov This chloroformate can then react with excess pyridine to generate a highly reactive N-acylpyridinium ion intermediate. nih.gov This intermediate is a potent acylating agent that can then react with a carboxylic acid to form a mixed anhydride, which upon further reaction can lead to ester formation. The use of activating agents like 4-dimethylaminopyridine (B28879) (DMAP) is known to catalyze esterification reactions efficiently, even under mild conditions. orgsyn.org

The general mechanism for such transformations involves the nucleophilic attack of the carboxylic acid on the activated chloroformate derivative. The efficiency of these reactions can be influenced by steric hindrance and the electronic properties of the substrates. orgsyn.org

This compound is an effective reagent for the synthesis of carbonates and carbamates through nucleophilic acyl substitution.

Carbonate Formation: The reaction of this compound with an alcohol or a phenol (B47542) in the presence of a base leads to the formation of a carbonate ester. wikipedia.org The base, often a tertiary amine like pyridine, serves to neutralize the hydrochloric acid byproduct. nih.gov The general reaction is as follows: ROC(O)Cl + R'OH → ROC(O)OR' + HCl wikipedia.org

Activated carbonates, such as those derived from p-nitrophenyl chloroformate, are stable and useful reagents for further transformations, including the synthesis of other carbonates or carbamates. nih.govacs.org

Carbamate (B1207046) Formation: Carbamates are readily synthesized by reacting this compound with primary or secondary amines. wikipedia.orgwikipedia.org The lone pair of the amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. The subsequent elimination of the chloride ion yields the corresponding carbamate. taylorandfrancis.com

The reaction is typically carried out in the presence of a base to scavenge the HCl produced. wikipedia.org The general scheme is: ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl wikipedia.org

This method is widely employed in organic synthesis, including the introduction of protecting groups and the construction of complex molecules. wikipedia.org For instance, hindered O-tert-alkyl N-arylcarbamates can be prepared by reacting arylamines with alkyl aryl carbonates in the presence of a strong base. nih.gov

The kinetics of the reactions of chloroformates with nucleophiles like amines and alcohols have been studied to elucidate the reaction mechanisms. The solvolysis of chloroformates, such as diethylene glycol bis-chloroformate with allyl alcohol, has been shown to follow a pseudo-first-order rate under certain conditions, confirming an addition-elimination mechanism. osti.gov

Kinetic studies on the aminolysis of related carbonate systems, such as 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates, in aqueous ethanol (B145695) have provided insights into the transition state of the reaction. researchgate.net The Brønsted-type plots for these reactions suggest that the mechanism can be concerted or stepwise, depending on the nucleophile. researchgate.net For reactions of anilines, the mechanism is on the borderline between stepwise and concerted, while for more basic secondary alicyclic amines, a concerted mechanism is indicated. researchgate.net

The reactivity of chloroformates is influenced by the nature of the aryl group. Electron-withdrawing substituents on the phenyl ring of an aryl chloroformate increase its reactivity towards nucleophiles. This is due to the increased electrophilicity of the carbonyl carbon.

Interactive Table: Reactivity of Aryl Chloroformates

| Aryl Chloroformate Substituent | Relative Reactivity with Nucleophiles |

| 4-Nitro | High |

| 2,4-Dichloro | High |

| 4-Chloro | Moderate |

| Unsubstituted Phenyl | Moderate |

| 4-Methoxy | Low |

This table illustrates the general trend in reactivity based on the electronic effects of substituents on the aryl ring.

Advanced Mechanistic Investigations

Aryl chloroformates can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. These reactions expand the synthetic utility of chloroformates beyond their traditional role as acylating agents.

One notable example is the Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide or triflate. youtube.comyoutube.comlibretexts.org It has been demonstrated that aryl chloroformates can serve as electrophilic partners in Suzuki-type cross-coupling reactions with arylboronic acids. researchgate.net This reaction, catalyzed by a palladium complex, provides a convenient route to aryl carboxylic esters. researchgate.net

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloroformate, leading to the formation of a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted for use with aryl chloroformates. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The ability of aryl chloroformates to undergo these cross-coupling reactions highlights their versatility as building blocks in modern organic synthesis.

Data Table: Examples of Cross-Coupling Reactions with Aryl Electrophiles

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Product Type |

| Suzuki-Miyaura nih.govyoutube.com | Arylboronic acid | Aryl Chloroformate | Pd(0) catalyst, Base | Biaryl Ketone derivative |

| Sonogashira nih.govyoutube.com | Terminal alkyne | Aryl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl Alkyne |

| Iron-Catalyzed Coupling bris.ac.ukacgpubs.org | Organomagnesium reagent | Aryl Sulfamate/Tosylate | Fe catalyst | Alkylated Arene |

Radical-Mediated C-C Bond Formation Mechanisms

Comparative Reactivity Assessments with Related Acyl Chlorides

Chloroformates and acyl chlorides are both acylating agents and share similarities in their reactivity, as both possess a leaving group (chloride) attached to a carbonyl carbon. wikipedia.orgnoaa.gov However, their reactivity differs due to the influence of the adjacent oxygen atom in the chloroformate structure.

Generally, acyl chlorides are significantly more reactive than chloroformates. researchgate.net The reactivity of the carbonyl carbon towards nucleophilic attack is a key determinant. In an acyl chloride, the carbonyl carbon is rendered highly electrophilic by the inductive effect of the chlorine atom. reddit.com In a chloroformate, the adjacent alkoxy or aryloxy group can donate lone-pair electron density to the carbonyl carbon via resonance. This resonance effect partially counteracts the inductive withdrawal of the chlorine atom, making the carbonyl carbon less electrophilic and thus less reactive compared to an acyl chloride. researchgate.net

This difference in reactivity is crucial in synthetic chemistry. For instance, in reactions with a bifunctional monomer containing both an acid chloride and a chloroformate group, a diol will react preferentially with the more reactive acid chloride moiety. researchgate.net The reaction with the less reactive chloroformate group often requires promotion, for example, by adding a base to neutralize the HCl produced in the first step. researchgate.net

Table 2: General Reactivity Comparison

| Compound Class | General Structure | Relative Reactivity | Reason for Reactivity |

| Acyl Chloride | R-CO-Cl | Higher | Strong inductive effect of chlorine; less resonance stabilization. |

| Chloroformate | RO-CO-Cl | Lower | Resonance donation from the adjacent oxygen atom reduces carbonyl electrophilicity. |

Applications of this compound in Complex Organic Synthesis

The reactivity of this compound, an ester of chloroformic acid, positions it as a versatile reagent in modern organic synthesis. Its utility spans from the functionalization of carbonyl groups to the construction of complex heterocyclic systems, which are often the core scaffolds of medicinally important compounds. This article explores the specific applications of this and related chloroformates in key synthetic transformations.

Research on 2,4 Dichlorophenyl Containing Compounds and Chloroformate Mediated Transformations

Synthesis of Carbamates Incorporating 2,4-Dichlorophenyl Moieties

The synthesis of carbamates, a functional group present in numerous pharmaceuticals and agrochemicals, can be effectively achieved through the use of chloroformates. Aryl carbamates, including those with the 2,4-dichlorophenyl group, are often synthesized by reacting an arylamine with an appropriate chloroformate. A common strategy involves the use of activating agents like p-nitrophenyl chloroformate (4-NPC). This reagent reacts with alcohols to form stable aryl tert-alkyl carbonates, which can then react with arylamines in the presence of a strong base to yield the desired N-arylcarbamates. This method is particularly useful for synthesizing hindered O-tert-alkyl N-arylcarbamates without resorting to toxic reagents like phosgene (B1210022) or triphosgene (B27547). researchgate.netresearchgate.net

For instance, the reaction of an aniline (B41778) derivative with 4-nitrophenyl chloroformate can produce the corresponding carbamate (B1207046) derivative, which can then be used in further synthetic steps. researchgate.net While specific examples detailing the direct use of 2,4-dichlorophenyl chloroformate are not always prevalent in easily accessible literature, the general methodology is well-established. Commercially available examples of such compounds include 2,4-dichlorophenyl N-(3-chloro-4-methylphenyl)carbamate and 2,4-dibromophenyl N-(3,4-dichlorophenyl)carbamate, highlighting the utility of this chemical class. sigmaaldrich.comsigmaaldrich.com The general reaction for the formation of a carbamate from an amine and a chloroformate proceeds as follows:

R-NH₂ + ClCOOR' → R-NH-COOR' + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactions of 2,4-Dichlorophenyl-Substituted Substrates with Chloroformates

Chloroformates are versatile reagents that can be employed in the synthesis of various heterocyclic compounds starting from substrates already containing the 2,4-dichlorophenyl group. These reactions often lead to the formation of novel structures with potential biological activities.

Formation of Carbonothioates from 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thions

A notable application of chloroformates is in the synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates. These compounds can be prepared through the reaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroformic acid. In a study, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione was reacted with various alkyl chloroformates in the presence of potassium carbonate in dry acetone. dergipark.org.tr This reaction proceeds via the S-alkylation of the thione, leading to the formation of the corresponding carbonothioate (B8497899). dergipark.org.tr

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates

The yields of the target compounds were found to be influenced by the nature of the alkyl chloroformate used. For example, reactions with propyl chloroformate resulted in yields of 74-79%, while isobutyl chloroformate gave yields of 69-73%. dergipark.org.tr

Synthesis of Triazole Derivatives from 2,4-Dichlorophenoxy-Containing Intermediates

The 1,2,4-triazole (B32235) ring is a key structural motif in many antifungal agents. nih.govnih.gov The synthesis of these derivatives can involve intermediates derived from 2,4-dichlorophenoxy acetic acid. For instance, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been synthesized from the corresponding ester ethoxycarbonylhydrazone by reaction with hydrazine (B178648) hydrate. nih.gov While this specific example highlights a pathway to a dichlorophenyl-containing triazole, the role of chloroformates can be inferred in the preparation of the starting materials. Ethyl chloroformate is a known reagent for the introduction of the ethyl carbamate protecting group and for the formation of various heterocyclic compounds. wikipedia.orgsanjaychemindia.com

A general approach for the synthesis of 1,2,4-triazoles involves the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives. These intermediates can be prepared from hydrazides, which in turn can be synthesized from the corresponding carboxylic acids. The synthesis of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, for example, starts from isonicotinic acid hydrazide. nih.gov By analogy, a 2,4-dichlorophenoxyacetyl hydrazide could serve as a precursor for the synthesis of 2,4-dichlorophenoxy-substituted 1,2,4-triazoles.

Application of Chloroformates in the Synthesis of Other Dichlorophenyl-Containing Compounds

The utility of chloroformates extends beyond the synthesis of carbamates and the specific heterocycles mentioned above. Ethyl chloroformate, for example, is a versatile reagent used in the production of carboxylic acid anhydrides, the conversion of tertiary amines to secondary amines, and the synthesis of nitriles from amides. sanjaychemindia.com These reactions can be applied to substrates containing the 2,4-dichlorophenyl moiety to generate a diverse range of compounds.

Furthermore, substituted dinitrophenyl chloroformates are used as intermediates in the manufacturing of herbicides and fungicides. rsc.org This suggests that this compound could similarly be a precursor for agrochemicals. For instance, the reaction of a chloroformate with an appropriate nucleophile can lead to the formation of carbonates or other esters, which may possess fungicidal or herbicidal properties. The synthesis of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety, designed as potential fungicides, highlights the importance of the phenoxy group, which can be derived from the corresponding phenol (B47542), in this case, 2,4-dichlorophenol (B122985). nih.gov

Spectroscopic Characterization Techniques for Derived Compounds

The structural elucidation of newly synthesized compounds is crucial. For derivatives of this compound, a combination of spectroscopic techniques is routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. In ¹H NMR spectra of 2,4-dichlorophenyl-containing compounds, the aromatic protons typically appear as a set of multiplets in the downfield region. researchgate.netmdpi.com For carbamates, the NH proton of the carbamate group gives a characteristic signal. nih.gov In ¹³C NMR spectra, the carbon atoms of the 2,4-dichlorophenyl ring show distinct signals, with the carbons bearing the chlorine atoms being significantly shifted. researchgate.netspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For carbamates, characteristic absorption bands for the N-H stretching and C=O stretching vibrations are observed. rsc.org In the case of carbonothioates derived from oxadiazole-thiones, the IR spectra would show the disappearance of the C=S absorption and the appearance of a C=O stretching band from the newly formed carbonothioate group. dergipark.org.tr For triazole derivatives, characteristic bands for the triazole ring vibrations are present. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. For compounds containing chlorine atoms, the mass spectrum will show a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation patterns can help to confirm the structure of the molecule. For example, the mass spectrometric fragmentation of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine has been studied under fast atom bombardment conditions to elucidate its structure. researchgate.net

The following table summarizes the key spectroscopic data for representative compound classes.

| Compound Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry |

| Carbamates | Aromatic H (multiplets), NH (broad singlet) rsc.orgnih.gov | Aromatic C, C=O nih.gov | N-H stretch (~3300-3500), C=O stretch (~1700) rsc.org | Molecular ion peak, characteristic isotopic pattern for Cl researchgate.net |

| Carbonothioates | Aromatic H, Alkyl H dergipark.org.tr | Aromatic C, C=O, Alkyl C dergipark.org.tr | C=O stretch (~1750), C-O stretch dergipark.org.tr | Molecular ion peak, fragmentation pattern showing loss of CO₂ and alkyl group researchgate.net |

| Triazoles | Aromatic H, Triazole H nih.govmdpi.com | Aromatic C, Triazole C nih.gov | N-H/O-H stretch, C=N stretch nih.gov | Molecular ion peak, fragmentation of the heterocyclic ring researchgate.net |

Emerging Research Frontiers and Theoretical Perspectives

Advancements in Sustainable and Green Chloroformate Chemistry

The traditional synthesis of chloroformates often involves phosgene (B1210022), a highly toxic and hazardous gas. A significant frontier in green chemistry is the development of safer and more sustainable alternatives for processes involving compounds like 2,4-Dichlorophenyl chloroformate.

Phosgene Substitution: Research has focused on replacing phosgene with safer solid or liquid alternatives.

Triphosgene (B27547) (bis(trichloromethyl) carbonate): This solid compound is easier and safer to handle than gaseous phosgene. It decomposes in situ to generate phosgene under reaction conditions. Studies have shown that using triphosgene can achieve high yields of this compound (up to 91%) while significantly reducing the risks associated with gas handling evitachem.com.

Dimethyl Carbonate (DMC): As a non-toxic reagent, DMC presents a much greener alternative. The synthesis of chloroformates using DMC typically proceeds via a transesterification reaction, followed by chlorination with a reagent like oxalyl chloride, often under Lewis acid catalysis. While this method is environmentally superior, it can result in more moderate yields (around 65-70%) due to the formation of competing carbonate byproducts evitachem.com.

Innovative Synthetic Methods: A novel approach that aligns with green chemistry principles is the "photo-on-demand" synthesis of chloroformates. This method utilizes chloroform (B151607) (CHCl₃) as both a solvent and a reagent, which, upon irradiation with UV light in the presence of oxygen, converts in situ to phosgene. This generated phosgene then reacts with an alcohol to form the desired chloroformate organic-chemistry.orgacs.orgresearchgate.net. This technique offers significant safety and operational advantages by avoiding the storage and transport of highly toxic phosgene gas and enabling one-pot conversions to subsequent products like carbonates and carbamates organic-chemistry.orgacs.orgresearchgate.net.

Solvent Selection: The choice of solvent is critical in green chemistry. While traditional syntheses of this compound often use aprotic solvents like dichloromethane to prevent hydrolysis, research is exploring more benign solvent systems evitachem.comnih.gov. The goal is to minimize the use of volatile and hazardous organic solvents, replacing them where possible with greener alternatives that maintain high reaction yields and purity nih.gov.

| Solvent | Dielectric Constant | Yield of Chloroformate (%) |

|---|---|---|

| Dichloromethane | 8.9 | 93 |

| Toluene (B28343) | 2.4 | 88 |

| Tetrahydrofuran | 7.6 | 85 |

| Ethanol (B145695) | 24.3 | 38 |

Computational Chemistry and Molecular Modeling of Chloroformate Reactions

While experimental research provides empirical data, computational chemistry and molecular modeling offer a powerful lens to understand the intricate details of chloroformate reactions at a molecular level. These theoretical approaches are instrumental in predicting reactivity, elucidating reaction mechanisms, and designing more efficient synthetic protocols.

Although specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methods are widely applied to organic reactions of this class. Techniques such as Density Functional Theory (DFT) are used to model reaction intermediates and transition states, providing insights that are difficult to obtain through experimentation alone researchgate.net. For instance, modeling can help rationalize the observed chemoselectivity in catalytic reactions involving chloroformates by calculating the activation energies for different potential pathways d-nb.info.

Furthermore, computational models can predict the properties and reactivity of molecules. For related compounds, theoretical kinetics calculations have been used to determine rate coefficients for reactions, which are then validated against experimental data nih.gov. Such models could be applied to the reactions of this compound to optimize conditions like temperature and pressure, thereby improving yield and reducing byproduct formation. Biologically motivated computational modeling has also been used to link the metabolism of compounds like chloroform to cellular events, a methodology that could be adapted to assess the mechanistic aspects of potential biological activity for metabolites of this compound nih.gov.

Exploration of Cascade Reactions and Multicomponent Transformations Involving Chloroformates

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs) involve three or more reactants coming together in a single operation to form a product that incorporates substantial portions of all the reactants. Both strategies are cornerstones of green chemistry as they enhance efficiency, reduce waste, and simplify synthetic procedures by minimizing intermediate purification steps rsc.org.

Chloroformates, including this compound, are highly versatile reagents that can serve as key components in these advanced synthetic strategies. Their reactivity allows them to act as efficient acylating agents or activators for various functional groups wikipedia.org.

Formation of Carbamates and Carbonates: this compound can react sequentially with amines and alcohols. In a multicomponent setup, it can be used to link different molecular fragments, for example, by first reacting with an amine to form a carbamate (B1207046), which could then undergo further transformation within a cascade sequence wikipedia.org.

Mixed Anhydride Formation: The reaction of a chloroformate with a carboxylic acid yields a mixed anhydride, which is a highly activated species. This intermediate can then participate in subsequent reactions within a one-pot process, such as acylation of an amine or alcohol, facilitating the construction of complex molecules without isolating the anhydride wikipedia.orgmdpi.com.

The exploration of this compound in novel cascade and multicomponent reactions represents a significant frontier, promising the development of highly efficient and atom-economical routes to valuable chemical entities.

Development of Novel Catalytic Systems for Chloroformate-Mediated Syntheses

The transition from stoichiometric reagents to catalytic systems is a fundamental goal of sustainable chemistry, aiming to reduce waste and improve reaction efficiency chemindigest.comstanford.edu. In the context of chloroformate chemistry, the development of novel catalysts is unlocking new reaction pathways and enhancing selectivity.

A key area of development is the use of Lewis base catalysts to mediate reactions of chloroformates. Phenyl chloroformate, a related compound, has been used as a safer substitute for phosgene in the conversion of alcohols to alkyl halides. This reaction's success hinges on the use of a catalyst to switch the reaction's chemoselectivity. Typically, an alcohol reacts with a chloroformate to produce a carbonate ester. However, in the presence of specific Lewis base catalysts, the formation of C-Cl or C-Br bonds is favored d-nb.info.

Potent catalysts identified for this transformation include 1-formylpyrrolidine (FPyr) and diethylcyclopropenone (DEC) d-nb.info. The proposed mechanism involves the initial formation of an electrophilic intermediate from the reaction of the Lewis base catalyst with the chloroformate. This intermediate is then attacked by the alcohol, ultimately leading to the formation of the alkyl halide and regenerating the catalyst for another cycle d-nb.info. This catalytic approach not only avoids the use of more hazardous reagents but also operates with high efficiency, as demonstrated by high turnover numbers d-nb.info.

| Catalyst | Yield of (1-Chloroethyl)benzene (%) |

|---|---|

| 1-Formylpyrrolidine (FPyr) | 96 |

| Diethylcyclopropenone (DEC) | Potent Catalyst (Yield data context-dependent) |

| Dimethylformamide (DMF) | 66 |

| Dimethylacetamide (DMA) | <24 |

The broader research frontier involves designing catalysts from earth-abundant and non-toxic materials, moving away from rare or heavy metals researchgate.netyoutube.com. These efforts in sustainable catalysis are crucial for the future of chemical synthesis, including reactions mediated by this compound, paving the way for more environmentally responsible industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.